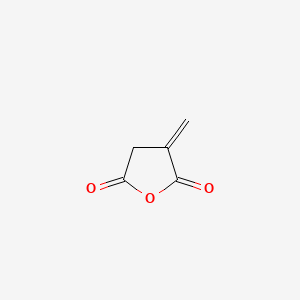
Itaconic anhydride
Übersicht
Beschreibung
Itaconic anhydride is the cyclic anhydride of itaconic acid, an unsaturated, dicarboxylic acid . It is obtained by the pyrolysis of citric acid . Itaconic anhydride is a colorless, crystalline solid, which dissolves in many polar organic solvents and hydrolyzes forming itaconic acid .
Synthesis Analysis
Itaconic anhydride is produced from the pyrolysis of citric acid or by fermenting carbohydrates which forms itanoic acid . Itanoic acid can then be dehydrated to form an anhydride . Itaconic anhydride can also be obtained from the rapid heating of citric acid monohydrate in a modest yield (37-47 %) . The by-product is the thermodynamically more stable citraconic anhydride .
Molecular Structure Analysis
The molecular structure of itaconic anhydride is C5H4O3 .
Chemical Reactions Analysis
Itaconic anhydride has been used in the development of tunable and degradable crosslinked-polyanhydride networks . Itaconic acid was initially converted to ethyl itaconic anhydride and isoamyl itaconic anhydride via a two-step synthetic procedure .
Physical And Chemical Properties Analysis
Itaconic anhydride is a colorless crystalline solid . It is soluble in acetone and chloroform, only slightly soluble in Diethylether , and reacts with water .
Wissenschaftliche Forschungsanwendungen
Textile Industry
ITA is widely used in the textile industry . Itaconic acid (IA), from which ITA is derived, is a well-known bio-based monounsaturated organic acid. It is widely used in the agro-based, plastics, textile, paint, and pharmaceutical sectors .
Pharmaceutical Industry
ITA also finds applications in the pharmaceutical industry . The flexible structure of IA, due to
Safety And Hazards
Zukünftige Richtungen
Itaconic anhydride has been promoted as a biobased “platform chemical” and bio-building block . It has a strong potential to replace petroleum-based methylacrylic acid in industry which will create a huge market for itaconic anhydride . Itaconic acid may be a useful feedstock in the generation of degradable polyanhydride networks via thiol–ene photopolymerization .
Eigenschaften
IUPAC Name |
3-methylideneoxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O3/c1-3-2-4(6)8-5(3)7/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNISBHGPNMTMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25300-97-4 | |
| Record name | 2,5-Furandione, dihydro-3-methylene-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25300-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8062230 | |
| Record name | 2,5-Furandione, dihydro-3-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white or white crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Itaconic anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21070 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Itaconic anhydride | |
CAS RN |
2170-03-8, 25300-97-4 | |
| Record name | Itaconic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2170-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Itaconic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002170038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Itaconic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43979 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC43972 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43972 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Furandione, dihydro-3-methylene- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Furandione, dihydro-3-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Itaconic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.835 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ITACONIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y455KS1U7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of itaconic anhydride?
A1: The molecular formula of itaconic anhydride is C5H4O3, and its molecular weight is 112.08 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize itaconic anhydride?
A: Itaconic anhydride is commonly characterized using techniques like Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Photoelectron Spectroscopy (XPS). FTIR helps identify functional groups, NMR elucidates the structure and arrangement of atoms, and XPS determines elemental composition and chemical states. [, , , , , , , , , , , , , , , , , , , , , , , , ] ([1]: https://www.semanticscholar.org/paper/4796003fb824fcc2df3f5bcf14ff5c339932a578)
Q3: How does itaconic anhydride behave as a compatibilizer in polymer blends?
A: Itaconic anhydride acts as a compatibilizer by improving the interfacial adhesion between immiscible polymers. This is achieved through chemical reactions between the anhydride group of itaconic anhydride and functional groups present in one or both of the blended polymers. This improved interaction leads to finer dispersion of the phases, resulting in enhanced mechanical properties and thermal stability of the blend. [, , , , ] ([8]: https://www.semanticscholar.org/paper/e334e009acd55a19c1bbcf5941e6b21c2f5d781c)
Q4: What are the advantages of using itaconic anhydride in developing sustainable materials?
A: Itaconic anhydride is a bio-based platform chemical, meaning it can be derived from renewable resources like sugars instead of fossil fuels. This makes it an attractive building block for sustainable materials. Additionally, it can be used to modify the properties of bio-based polymers, enhancing their performance and broadening their applications, further contributing to a more sustainable materials industry. [, , , , , , ] ([24]: https://www.semanticscholar.org/paper/84ccc1f5ecba2d245744e3b4e38dc8568b0bf342)
Q5: How does itaconic anhydride react with amines?
A: Itaconic anhydride readily undergoes ring-opening reactions with amines. The amine nitrogen attacks one of the carbonyl carbons in the anhydride ring, leading to the opening of the ring and formation of an amide bond. This reaction is often utilized to functionalize polymers containing amine groups or to synthesize various itaconamide derivatives. [, , , , ] ([20]: https://www.semanticscholar.org/paper/16deacf9ff3a5595f773596468ce0cfff06149ff)
Q6: Can itaconic anhydride be used to create crosslinked polymers?
A: Yes, itaconic anhydride is a valuable monomer for synthesizing crosslinked polymers. Its two reactive anhydride groups can react with difunctional or multifunctional molecules (like diamines or diols), leading to the formation of a three-dimensional network structure. This crosslinking significantly influences the polymer's properties, enhancing its mechanical strength, thermal stability, and solvent resistance. [, , ] ([15]: https://www.semanticscholar.org/paper/5b8a4c55e7ba89f197152da5688aaeccef5061d6)
Q7: What is the relationship between itaconic anhydride and citraconic anhydride?
A: Itaconic anhydride can isomerize to citraconic anhydride, its more thermodynamically stable isomer. This isomerization is often catalyzed by bases, heat, or certain reaction conditions. The isomerization can impact the reactivity and properties of the resulting polymers, and understanding this process is crucial for controlling material properties. [, , ] ([4]: https://www.semanticscholar.org/paper/035933d064e836ad5c0ded757e7684c425f93e65)
Q8: How is computational chemistry used in the research of itaconic anhydride?
A: Computational chemistry plays a role in understanding the reactivity, properties, and reaction mechanisms involving itaconic anhydride. For example, density functional theory (DFT) calculations can predict the reactivity of the anhydride group towards different nucleophiles, aiding in designing new reactions and polymers. Molecular dynamics simulations can be used to investigate the behavior of itaconic anhydride-based polymers at the molecular level, providing insights into their structure-property relationships. [, ] ([14]: https://www.semanticscholar.org/paper/3f6b33e96e5da050a9f07693ff2c84390ced01c7)
Q9: How does the use of itaconic anhydride align with the principles of green chemistry?
A9: Itaconic anhydride's use aligns well with several green chemistry principles:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















